Cas no 821775-25-1 ((2R)-4,4,4-trifluoro-2-methylbutanoic acid)

(2R)-4,4,4-Trifluoro-2-methylbutanoic acid is a chiral fluorinated carboxylic acid with significant utility in organic synthesis and pharmaceutical applications. Its stereochemical purity, conferred by the (2R) configuration, makes it valuable for asymmetric synthesis and the preparation of enantiomerically enriched compounds. The trifluoromethyl group enhances metabolic stability and lipophilicity, which is advantageous in drug design. This compound serves as a versatile intermediate for constructing fluorinated analogs of bioactive molecules, particularly in agrochemical and medicinal chemistry. Its well-defined structure and reactivity profile allow for precise modifications, facilitating the development of novel compounds with tailored properties. High purity grades ensure reproducibility in research and industrial applications.
(2R)-4,4,4-trifluoro-2-methylbutanoic acid structure
821775-25-1 structure
Product Name:(2R)-4,4,4-trifluoro-2-methylbutanoic acid
CAS No:821775-25-1
MF:C5H7F3O2
MW:156.103092432022
CID:697411
PubChem ID:7577227
Update Time:2025-05-25

(2R)-4,4,4-trifluoro-2-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)-
    • (2R)-4,4,4-trifluoro-2-methylbutanoic acid
    • 821775-25-1
    • (R)-4,4,4-trifluoro-2-methylbutanoic acid
    • AC1OOCXD
    • DTXSID30428819
    • starbld0026557
    • OBUKEMPWKGDRJV-GSVOUGTGSA-N
    • EN300-1086847
    • SCHEMBL5960707
    • Inchi: 1S/C5H7F3O2/c1-3(4(9)10)2-5(6,7)8/h3H,2H2,1H3,(H,9,10)/t3-/m1/s1
    • InChI Key: OBUKEMPWKGDRJV-GSVOUGTGSA-N
    • SMILES: FC(C[C@H](C(=O)O)C)(F)F

Computed Properties

  • Exact Mass: 156.03981395g/mol
  • Monoisotopic Mass: 156.03981395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 37.3Ų

(2R)-4,4,4-trifluoro-2-methylbutanoic acid Pricemore >>

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Additional information on (2R)-4,4,4-trifluoro-2-methylbutanoic acid

(2R)-4,4,4-Trifluoro-2-Methylbutanoic Acid (CAS No: 821775-25-1)

(2R)-4,4,4-Trifluoro-2-Methylbutanoic Acid is a fluorinated carboxylic acid with the CAS registry number 821775-25-1. This compound belongs to the class of fluorinated organic compounds, which have gained significant attention in recent years due to their unique chemical properties and wide-ranging applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

The molecular structure of (2R)-4,4,4-Trifluoro-2-Methylbutanoic Acid consists of a butanoic acid backbone with a trifluoromethyl group attached at the 4th position and a methyl group at the 2nd position. The stereochemistry at the 2nd carbon is R-configured, which is crucial for its biological activity and selectivity in many applications. The presence of multiple fluorine atoms imparts high lipophilicity and stability to the molecule, making it an attractive candidate for drug design and development.

Recent studies have highlighted the potential of fluorinated carboxylic acids like (2R)-4,4,4-Trifluoro-2-Methylbutanoic Acid in the development of novel therapeutic agents. For instance, researchers have explored its role as a building block in the synthesis of bioactive molecules targeting various diseases such as cancer and neurodegenerative disorders. The unique electronic properties of fluorine atoms enhance the molecule's ability to interact with biological targets, making it a valuable tool in medicinal chemistry.

In addition to its pharmaceutical applications, (2R)-4,4,4-Trifluoro-2-Methylbutanoic Acid has also found use in agrochemicals. Its ability to modulate plant growth and resistance to environmental stressors has been a focus of recent agricultural research. Scientists are investigating its potential as a component in sustainable agricultural practices that aim to increase crop yields while reducing environmental impact.

The synthesis of (2R)-Trifluoromethylbutanoic Acid involves advanced organic chemistry techniques such as enantioselective catalysis and fluorination methods. Recent advancements in asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric excess (ee), which is essential for its application in chiral environments such as biological systems.

In terms of physical properties, (2R)-Trifluoromethylbutanoic Acid exhibits a melting point of approximately 90°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various chemical reactions and purification processes.

The environmental impact of fluorinated compounds has been a topic of concern in recent years due to their persistence in the environment. However, studies on (Trifluoromethylbutanoic Acid) suggest that it undergoes biodegradation under specific conditions, which may mitigate its long-term environmental effects. Regulatory agencies are continuously monitoring the use and disposal of such compounds to ensure they align with global sustainability goals.

In conclusion, (R)-Trifluoromethylbutanoic Acid, with its unique chemical properties and diverse applications across multiple industries, remains a subject of intense research interest. As scientific understanding advances and new applications emerge, this compound is poised to play an increasingly important role in both academic and industrial settings.

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